Acetoxyacetyl chloride

描述

Significance of Acetoxyacetyl Chloride as a Key Synthetic Intermediate

This compound (C₄H₅ClO₃) is a reactive acyl chloride that serves as a valuable intermediate in a wide range of organic syntheses. chemimpex.com Its utility stems from the presence of two reactive sites: the highly electrophilic acyl chloride group and the acetoxy moiety. This dual functionality allows for the sequential or selective introduction of different chemical groups into a target molecule.

The acyl chloride group readily participates in acylation reactions with various nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively. chemimpex.comebsco.com This reactivity is fundamental to its role as a building block for more complex molecules. The acetoxy group, on the other hand, can be hydrolyzed to reveal a hydroxyl group, providing another point for further chemical modification. nih.gov This versatility makes this compound an efficient and sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com

Overview of Current Academic Research Trajectories

Current research involving this compound is vibrant and multifaceted, with significant efforts focused on its application in the synthesis of biologically active compounds and novel materials.

One major area of investigation is its use in the synthesis of β-lactams, a core structural motif in many antibiotic drugs. Specifically, this compound is employed in [2+2] cycloaddition reactions with imines to construct the characteristic four-membered ring of β-lactams.

Researchers are also exploring its utility in the synthesis of glycolylhydroxamic acids. nih.gov A two-step method involves the acylation of arylhydroxylamines with this compound, followed by saponification of the ester to yield the desired products. nih.gov Furthermore, this compound is a key reagent in the preparation of fluorescent probes for potential use in tumor imaging and as an intermediate in the synthesis of certain opioid antagonists and anti-cancer agents.

The compound's reactivity is also being harnessed in glycoscience for the acylation of amino groups in glycans, which is crucial for the synthesis of specific sialosides. tcichemicals.com In polymer chemistry, this compound is utilized to create specialty polymers with tailored properties for applications such as coatings and adhesives. chemimpex.com

Historical Context of Related Acyl Chlorides in Organic Synthesis

The development and use of this compound are built upon a long history of research into acyl chlorides, a class of organic compounds first synthesized in the mid-19th century. wikipedia.org French chemist Charles Gerhardt is credited with the first preparation of an acyl chloride, acetyl chloride, in 1852. wikipedia.org He achieved this by reacting potassium acetate (B1210297) with phosphoryl chloride. wikipedia.org

Following this discovery, chemists began to explore various methods for synthesizing acyl chlorides from carboxylic acids using reagents like phosphorus trichloride (B1173362), phosphorus pentachloride, and thionyl chloride. wikipedia.orgwikipedia.org These methods, while effective, often produced impurities that could interfere with subsequent reactions. wikipedia.org Over time, milder and more selective reagents, such as oxalyl chloride, were introduced. wikipedia.orghandwiki.org

The significance of acyl chlorides in organic synthesis became readily apparent. Their high reactivity makes them excellent acylating agents, enabling the introduction of an acyl group into various molecules. wikipedia.orgcommonorganicchemistry.com This capability is fundamental to numerous important transformations, including esterification, the Friedel-Crafts acylation of aromatic rings, and the synthesis of amides. ebsco.comwikipedia.org The foundational understanding of the reactivity and applications of simpler acyl chlorides like acetyl chloride paved the way for the development and utilization of more complex, bifunctional reagents like this compound in modern synthetic chemistry. commonorganicchemistry.com

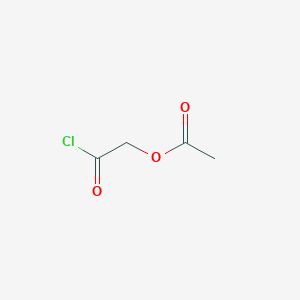

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-chloro-2-oxoethyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3/c1-3(6)8-2-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDNNJABYXNPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160579 | |

| Record name | 2-Chloro-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Corrosive liquid; [MSDSonline] | |

| Record name | 2-Chloro-2-oxoethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13831-31-7 | |

| Record name | 2-(Acetyloxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13831-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoxyacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013831317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-oxoethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOXYACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4S19Y2F8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Acetoxyacetyl Chloride

Established Synthetic Routes for Acetoxyacetyl Chloride

The primary and most established method for synthesizing this compound involves the direct chlorination of its corresponding carboxylic acid, acetoxyacetic acid.

Chlorination of Acetoxyacetic Acid

The conversion of acetoxyacetic acid to this compound is typically achieved by treatment with a suitable chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride ((COCl)₂).

The reaction with thionyl chloride is frequently employed. It involves refluxing acetoxyacetic acid with an excess of thionyl chloride, often for several hours. guidechem.com For instance, a typical procedure involves reacting one mole of acetoxyacetic acid with 1.2 to 1.5 moles of thionyl chloride at a reflux temperature of 60–80°C for 4–6 hours. The gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are vented, and the excess thionyl chloride is removed by distillation under reduced pressure. Another example describes reacting 118g (1 mol) of acetoxyacetic acid with 120ml (1.65 mol) of thionyl chloride, followed by refluxing for 2 hours to carry out the chlorination. google.com

Alternatively, phosphorus trichloride can be used. This reaction is generally conducted at a lower temperature (25–30°C) to avoid the decomposition of heat-sensitive components. Oxalyl chloride is another effective agent, with the reaction often performed at very low temperatures (0–5°C) to manage its exothermicity and under strict anhydrous conditions.

Comparative Analysis of Chlorinating Agents in Efficiency and Selectivity

| Parameter | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) | Oxalyl Chloride ((COCl)₂) |

| Typical Yield | 85–90% | 70–75% | 80–85% |

| Purity | 85–90% | 85–90% | 90–95% |

| Reaction Temp. | 60–80°C (Reflux) | 25–30°C | 0–5°C |

| By-products | Gaseous SO₂ and HCl | Phosphorous acid (H₃PO₃) | Gaseous CO and CO₂ |

| Work-up | Excess reagent distilled off. Gaseous by-products are easily vented, but SO₂ is a toxic gas requiring scrubbing. guidechem.com | Requires post-reaction neutralization and removal of non-volatile phosphorous acid, which complicates purification. prepchem.com | Gaseous by-products are readily removed, but the reagent is expensive and moisture-sensitive. |

Purification and Isolation Techniques for High-Purity this compound

Crude this compound often contains unreacted starting materials, residual chlorinating agents, and by-products such as acetyl chloride. google.com Achieving high purity, often required for pharmaceutical applications, necessitates specific purification strategies.

Distillation-Based Impurity Removal Strategies

Fractional distillation under reduced pressure is the primary method for purifying this compound. The compound has a reported boiling point of 55°C at 12 mmHg or 65°C at 4 kPa. chemicalbook.com A typical purification involves an initial distillation to remove volatile components like excess chlorinating agents and any acetyl chloride that may have formed. google.com This is followed by a final vacuum distillation where the purified product is collected as a specific fraction, for example, at 53-56°C under a vacuum of 12 mmHg. google.com

However, simple distillation can be challenging and energy-intensive, especially if impurities have close boiling points. google.comgoogle.com For instance, separating monochloroacetyl chloride from dichloroacetyl chloride is impractical with simple distillation due to their very similar boiling points. google.com

Solvent-Assisted Methods for Residual Acetyl Chloride Elimination

To enhance the removal of persistent impurities like acetyl chloride, solvent-assisted methods have been developed. These techniques aim to avoid complex and costly high-efficiency rectification. google.com

One patented method involves a multi-step process:

After the initial chlorination reaction, an initial distillation removes the bulk of the excess chlorinating agent and some acetyl chloride. google.com

An inert solvent with a boiling point between 50°C and 150°C, such as chloroform (B151607), toluene (B28343), or tetrahydrofuran (B95107) (THF), is added to the crude product. google.com

A second atmospheric distillation is performed to remove the remaining acetyl chloride along with the added solvent. google.com

Finally, the pure this compound is obtained via vacuum distillation. google.com

Using this solvent-assisted strategy, a final purity of over 99% can be achieved. For example, after chlorination with thionyl chloride, adding chloroform and distilling it off before the final vacuum distillation yielded a product of 72%. google.com A similar process using THF resulted in a 73% yield with a purity of 99.3% as determined by gas chromatography. google.com Another approach involves stripping the crude product with an inert gas, like nitrogen, to volatilize and remove acetyl chloride.

Emerging and Green Synthetic Approaches for this compound Production

Concerns over the environmental impact and handling hazards of traditional chlorinating agents have driven the development of greener synthetic alternatives. The thionyl chloride process, for example, generates a large amount of sulfur dioxide, an asphyxiating gas whose emission is strictly controlled. guidechem.com

A significant advancement is the use of bis(trichloromethyl) carbonate (BTC), also known as triphosgene, as a solid and safer chlorinating agent. guidechem.com This method reacts acetoxyacetic acid with BTC in an organic solvent like toluene, using an organic amine catalyst such as tetramethylguanidine. guidechem.com The reaction proceeds efficiently at a moderate temperature of 40°C over several hours. guidechem.com

A representative procedure involves reacting 11.8g of acetoxyacetic acid with 10.1g of bis(trichloromethyl) carbonate in toluene with a catalytic amount of tetramethylguanidine at 40°C for 7 hours. This method results in a high yield (90.3%) and purity (98.5%) of this compound. guidechem.com This process is considered a more advanced and environmentally friendly route because it avoids the formation of problematic by-products like SO₂ and operates under milder conditions, offering a simple and safe operation with high reaction yield and low production cost. guidechem.com

Elucidation of Reactivity Profiles and Reaction Mechanisms of Acetoxyacetyl Chloride

Nucleophilic Acylation Reactions

As a derivative of carboxylic acid, acetoxyacetyl chloride readily undergoes nucleophilic acyl substitution. pearson.com This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the acylated product. pdx.edu The high reactivity of the acyl chloride moiety allows these reactions to proceed efficiently. pdx.edu

This compound reacts with alcohols to form the corresponding esters. fishersci.comwikipedia.org This reaction, a classic example of nucleophilic acyl substitution, proceeds via a well-established mechanism. pdx.eduvaia.comiitk.ac.in The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton to yield the ester and hydrogen chloride. wikipedia.orgvaia.com Such acylations are often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which serves to neutralize the HCl byproduct. wikipedia.orgwikipedia.org

The general mechanism involves the alcohol's oxygen atom attacking the carbonyl carbon of the this compound, leading to a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion. Finally, the base removes the proton from the oxonium ion to give the final ester product. iitk.ac.insparkl.me The reaction is versatile and applicable to a wide range of primary and secondary alcohols. researchgate.netiiste.org

| Alcohol (Reactant) | Ester (Product) | Reaction Conditions |

|---|---|---|

| Ethanol | Ethyl 2-acetoxyacetate | Presence of a base (e.g., pyridine) |

| Methanol | Methyl 2-acetoxyacetate | Presence of a base (e.g., triethylamine) sciencemadness.orgnih.gov |

| Benzyl (B1604629) alcohol | Benzyl 2-acetoxyacetate | Solvent-free or in an inert solvent iiste.org |

| tert-Butanol | tert-Butyl 2-acetoxyacetate | Mild conditions vaia.com |

This compound is an effective acylating agent for amines, leading to the formation of amides. pearson.com The reaction mechanism is analogous to esterification, where the nitrogen atom of the amine acts as the nucleophile. iitk.ac.inwikipedia.org This reaction, often referred to as the Schotten-Baumann reaction, typically involves an amine and an acyl chloride reacting in the presence of a base to neutralize the resulting HCl. iitk.ac.inwikipedia.org This method is widely applicable for the synthesis of N-substituted amides from primary and secondary amines. hud.ac.uk

A significant application of this compound is in the synthesis of glycolylhydroxamic acids. nih.govthermofisher.com This process involves a two-step method starting with the acylation of arylhydroxylamines with this compound. nih.govacs.org The initial product is an N-acyloxy ester, which upon saponification of the ester bond, yields the desired glycolylhydroxamic acid. nih.govacs.org This specific reactivity highlights the utility of this compound in preparing more complex and functionally diverse molecules. nih.goveurjchem.com

| Nucleophile | Intermediate/Product | Reaction Type |

|---|---|---|

| Primary/Secondary Amine (e.g., Benzylamine) | N-Substituted Acetoxyacetamide (e.g., N-Benzyl-2-acetoxyacetamide) | Amidation (Schotten-Baumann type) wikipedia.org |

| Arylhydroxylamine (e.g., N-Arylhydroxylamine) | N-(Acetoxyacetyl)arylhydroxylamine | Acylation nih.govacs.org |

| N-(Acetoxyacetyl)arylhydroxylamine | Glycolylhydroxamic acid | Saponification nih.govacs.org |

Cycloaddition Reactions Initiated by this compound

Beyond simple substitution, this compound participates in more complex transformations such as cycloaddition reactions. These reactions are crucial for constructing cyclic molecular architectures.

This compound is notably employed in the synthesis of spiro-β-lactams through a [2+2] cycloaddition reaction with imines (Schiff bases). thermofisher.comacs.orgnih.gov This reaction, a variant of the Staudinger β-lactam synthesis, involves the in-situ generation of a ketene (B1206846) from this compound by treatment with a tertiary amine, such as triethylamine. nih.govnih.gov The generated acetoxyketene then undergoes a cycloaddition with the C=N bond of an imine to form the four-membered β-lactam ring. nih.govresearchgate.net

This methodology has been successfully applied to the synthesis of stabilized axial and equatorial conformers of spiro-β-lactams derived from cyclohexanone (B45756) imines. acs.orgnih.gov The reaction proceeds by trapping the imine with this compound, leading to the formation of the spirocyclic β-lactam structure. acs.orgnih.gov Quantum chemical calculations have been used to explore the mechanism of this transformation. acs.orgnih.gov The reaction generally provides the cis-β-lactam as the major product. nih.gov

| Imine Substrate | Product | Key Features |

|---|---|---|

| Cyclohexanone Imines | Spiro-β-lactams | Facile synthesis of stabilized axial and equatorial conformers acs.orgnih.gov |

| Imine from p-anisidine (B42471) and a heterocyclic ketone | β-lactam spirocycle | Reaction proceeds at low temperatures (-78 °C to r.t.) nih.gov |

| Imines from 2-fluoro benzaldehyde | cis-β-lactam | Reaction proceeds with high diastereoselectivity nih.gov |

Intramolecular Rearrangement Phenomena

The structural features of molecules derived from this compound can lead to interesting intramolecular rearrangement reactions.

Research into the derivatives of glycolylhydroxamic acids, synthesized from this compound, has revealed a novel O→O acyl migration. nih.gov Specifically, the N-acetoxy ester of an N-glycolylhydroxamic acid was found to be highly unstable and underwent this facile rearrangement. nih.govacs.org

The study focused on N-acetoxy-N-glycolyl-2-aminofluorene (N-OAc-GAF), which rearranged to give N-hydroxy-N-(acetoxyacetyl)-2-aminofluorene (N-OH-AcAAF) as the sole product. nih.gov This transformation represents a migration of the acetyl group from the hydroxylamine (B1172632) oxygen to the oxygen of the glycolyl side chain. Competition studies demonstrated the intramolecular nature of this rearrangement, with no intermolecular transfer of the acetyl group observed. nih.govacs.org The proposed mechanism for this intramolecular rearrangement highlights the unique reactivity imparted by the acetoxyacetyl moiety. nih.gov This type of acyl migration is a known phenomenon in peptide and medicinal chemistry, often referred to as an O-N acyl shift, though the observed O to O shift is a distinct and notable case. researchgate.netnih.gov

Role of Acetoxonium Ion Intermediates in Rearrangements

The presence of the acetoxy group adjacent to the highly reactive acyl chloride moiety introduces the potential for intramolecular participation, leading to the formation of cyclic intermediates. In reactions of this compound, the carbonyl oxygen of the neighboring acetoxy group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This participation can lead to the formation of a transient, five-membered cyclic cation known as an acetoxonium ion (specifically, a 2-methyl-1,3-dioxol-2-ylium-4-one derivative).

While direct observation of this specific intermediate is challenging due to its high reactivity, its formation is analogous to other well-documented cases of neighboring group participation. For instance, the reaction of 2-acylaziridines with acid chlorides proceeds through a cyclic aziridinium (B1262131) ion intermediate. bioorg.org The formation of such an acetoxonium ion would have significant mechanistic implications. It can facilitate the departure of the chloride leaving group and influence the stereochemical outcome of nucleophilic substitution reactions. Furthermore, this cyclic intermediate could be susceptible to rearrangements before or during nucleophilic attack, potentially leading to products other than those expected from a direct substitution pathway.

Hydrolysis Kinetics and Mechanistic Investigations

The hydrolysis of this compound is rapid, a characteristic feature of acyl chlorides. Mechanistic studies, often using analogs like acetyl chloride, provide insight into the process. The reaction is generally found to be first-order with respect to the acyl chloride and also first-order with respect to water, especially in mixed solvent systems with lower water concentrations. aip.orgaip.org

Solvent Effects on Hydrolysis Reaction Rates

The rate of hydrolysis of acyl chlorides is highly dependent on the solvent system. Studies conducted on acetyl chloride in acetone-water mixtures show a distinct influence of the solvent's dielectric constant on the reaction rate. aip.org As the proportion of water in the mixture increases, the rate of hydrolysis accelerates significantly. This is consistent with a mechanism involving a polar transition state that is stabilized by more polar solvents.

The proposed mechanism often involves a bimolecular or, in some cases, a termolecular "push-pull" pathway where one water molecule acts as a nucleophile while another facilitates the removal of a proton. aip.org In solvolysis reactions, acetyl chloride is noted to react via an ionization pathway that is characterized by considerable nucleophilic solvation from the solvent molecules. cdnsciencepub.com

Table 1: Effect of Solvent Composition on the Rate of Hydrolysis of Acetyl Chloride in Acetone-Water Mixtures

| % Water (by volume) | Temperature (°C) | Rate Constant (k) | Reference |

| 10% | -35 to +10 | Varies with temp. | aip.org |

| 25% | -35 to +10 | Varies with temp. | aip.org |

| 1-5% | Not specified | Second-order in water | acs.org |

Note: This interactive table is based on qualitative and quantitative findings from studies on acetyl chloride hydrolysis kinetics. Specific rate constant values are highly temperature-dependent.

Activation Parameters of Hydrolysis

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide deeper understanding into the transition state of the hydrolysis reaction. For the hydrolysis of acetyl chloride in an acetone-water mixture, a low enthalpy of activation and a large negative entropy of activation have been reported. acs.org

A large negative ΔS‡ value indicates a highly ordered transition state, which is consistent with a bimolecular mechanism where the acyl chloride and one or more water molecules are brought together in a structured arrangement. acs.org This contrasts with a unimolecular (SN1) mechanism, which would typically exhibit a less negative or even positive entropy of activation due to the dissociation and increased disorder in the transition state. Studies on various acyl chlorides have shown that the mechanism can shift from bimolecular to unimolecular as electron-donating groups stabilize the formation of an acylium cation. researchgate.netcdnsciencepub.com

Table 2: Activation Parameters for the Hydrolysis of Acyl Chlorides

| Compound | Solvent System | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

| n-Caproyl chloride | 99% Acetone | 34.0 | -202.8 | |

| n-Caproyl chloride | 99% Acetonitrile (B52724) | 37.7 | -191.0 |

Note: This interactive table presents data for a related acyl chloride to illustrate typical activation parameters. The values highlight the ordered nature of the transition state.

Interactions with Heterocyclic Systems

This compound is expected to react readily with nucleophilic heterocyclic compounds. The reaction mechanism is typically initiated by the nucleophilic attack of a heteroatom from the ring system on the electrophilic carbonyl carbon of the acyl chloride.

Reactions of this compound with Aziridines

The reaction of acetyl chloride with aziridines has been shown to proceed via a ring-opening mechanism. oup.com The reaction is initiated by the nucleophilic attack of the aziridine (B145994) nitrogen on the acetyl chloride. This forms a highly activated and strained N-acylaziridinium ion intermediate. bioorg.org

This intermediate is then susceptible to nucleophilic attack by the chloride ion that was displaced in the first step. The chloride ion attacks one of the ring carbons, leading to the opening of the three-membered ring and the formation of an N-(2-chloroethyl)acetamide derivative. bioorg.orgoup.com These products can sometimes be unstable and may hydrolyze to the corresponding N-(2-hydroxyethyl)acetamide hydrochloride in the presence of moisture. oup.com

Table 3: Products from the Reaction of Acetyl Chloride with Substituted Aziridines

| Aziridine Reactant | Product | Yield | Reference |

| N-Phenylaziridine | N-(2-chloroethyl)-N-phenylacetamide | 85% | clockss.org |

| N-Benzylaziridine | N-benzyl-N-(2-chloroethyl)acetamide | 92% | clockss.org |

Note: This interactive table shows results for the reaction of acetyl chloride, a close analog of this compound, with aziridines.

Thermal Ion-Molecule Reactions and Intermediate Ion Characterization

Mass spectrometry studies of acetyl chloride in the gas phase have provided insights into the formation and behavior of ionic intermediates under thermal conditions. aip.orgaip.org These studies reveal the occurrence of ion-molecule reactions, where primary ions react with neutral molecules to form more complex species.

In investigations of acetyl chloride, a significant observation is the formation of a long-lived intermediate ion, identified as protonated acetyl chloride, CH3COClH+. aip.orgaip.org This intermediate is formed from the reaction of the acylium ion (CH3CO+) with a neutral acetyl chloride molecule. aip.orgaip.org The stability and subsequent dissociation of this intermediate ion can be characterized using techniques like collision-activated dissociation. The study of such gas-phase reactions helps to elucidate the intrinsic reactivity and energetics of the molecule, free from solvent effects, and provides a model for understanding the behavior of related compounds like this compound under similar conditions. iaea.org

Photodissociation Mechanisms and Pathways of this compound

The photodissociation dynamics of this compound, upon absorption of ultraviolet (UV) radiation, are complex and have not been extensively documented in dedicated research. However, a comprehensive understanding can be constructed by analyzing the well-studied photochemistry of the parent compound, acetyl chloride, and considering the electronic and steric influences of the acetoxy substituent. The primary photochemical pathways for acyl chlorides typically involve the cleavage of the C-Cl bond or the α-C-C bond, occurring on various electronic potential energy surfaces.

Upon photoexcitation, typically to the first excited singlet state (S₁), this compound is expected to follow several competing dissociation pathways. These pathways are highly dependent on the excitation wavelength and the surrounding environment (e.g., gas phase versus condensed phase or matrix isolation). The principal mechanisms anticipated are homolytic cleavage of the carbon-chlorine bond and the carbon-carbon bond, as well as potential molecular elimination channels.

Theoretical studies on acetyl chloride have mapped the potential energy surfaces for dissociation from the ground (S₀) and first excited singlet (S₁) states. figshare.comacs.org In the gas phase, excitation of acetyl chloride to the S₁ state is followed by rapid cleavage of the C-Cl bond on a picosecond timescale. figshare.comacs.org This process yields an acetyl radical (CH₃CO•) and a chlorine atom (Cl•). figshare.comacs.orgaip.org The acetyl radical, if formed with sufficient internal energy, can then undergo secondary dissociation to a methyl radical (CH₃•) and carbon monoxide (CO). aip.org

A competing, though typically less favorable, pathway in the gas phase is the cleavage of the C-C bond. For acetyl chloride, ab initio calculations have shown that the S₁ pathway for α-C-C bond cleavage has a high energy barrier, making it largely inaccessible upon photoexcitation at common wavelengths like 236 nm. figshare.comacs.org

Another significant pathway, particularly in the condensed phase or in the presence of an inert gas, is the three-body dissociation leading to hydrogen chloride (HCl), carbon monoxide (CO), and methylene (B1212753) (CH₂). ntu.edu.twnih.gov This pathway is thought to occur on the hot ground electronic state following a collision-induced internal conversion from the S₁ state. nih.gov The initial step is a two-body dissociation into HCl and ketene (CH₂CO), with the ketene subsequently decomposing. nih.gov

For this compound, the presence of the acetoxy group (CH₃COO-) introduces additional complexity. The oxygen atoms' non-bonding electrons and the additional C-C and C-O bonds can influence the electronic structure and the relative energies of the dissociation barriers. It is plausible that the C-C bond adjacent to the carbonyl group might be weakened relative to acetyl chloride, potentially opening up the C-C cleavage channel more readily. Conversely, the acetoxy group could also introduce new deactivation pathways or alter the intersystem crossing rates to triplet states.

Studies on substituted acetyl chlorides, such as dichloroacetyl chloride (CHCl₂COCl), have shown that halogen substitution increases the yield of C-C bond cleavage products in the triplet state, an effect attributed to an internal heavy-atom effect enhancing intersystem crossing. scirp.org While the acetoxy group does not have the same heavy-atom effect, its electronic influence could similarly alter the branching ratios between different dissociation channels compared to unsubstituted acetyl chloride.

The photodissociation of acetyl chloride at 236 nm has been studied in detail, providing valuable data that can serve as a baseline for understanding the potential behavior of this compound. aip.org

Table 1: Experimental Data on the Photodissociation of Acetyl Chloride at 236 nm This table presents findings from the photodissociation of acetyl chloride, which serves as a model for predicting the behavior of this compound.

| Parameter | Value | Significance |

|---|---|---|

| Relative Cl* Yield (φ) | 0.4 ± 0.02 | Indicates the branching ratio between the spin-orbit excited state Cl(²P₁/₂) and the ground state Cl(²P₃/₂) of the chlorine atom fragment. aip.org |

| Mean Translational Energy of Cl atoms | 0.28 ± 0.02 eV | Reflects the energy partitioning into translational motion of the fragments upon C-Cl bond cleavage. aip.org |

| Quantum Yield for CH₃ Formation | ~28% (relative to methyl iodide photolysis) | Quantifies the extent of secondary dissociation of the acetyl radical to form methyl radicals. aip.org |

| Internal Energy Deposition in HCl | 8.9 ± 1.1 kcal/mol | Represents the vibrational and rotational energy in the HCl fragment when formed via the molecular elimination channel at 248 nm. nih.gov |

| Internal Energy Deposition in CO | 6.2 ± 0.9 kcal/mol | Represents the vibrational and rotational energy in the CO fragment when formed via the molecular elimination channel at 248 nm. nih.gov |

The primary dissociation pathways for acetyl chloride are summarized below. These represent the most likely channels for this compound as well, although the relative importance of each pathway may differ.

Table 2: Primary and Secondary Photodissociation Pathways of Acetyl Chloride This table outlines the key reaction channels observed for acetyl chloride, which are hypothesized to be relevant for this compound.

| Pathway | Reaction | Phase/Conditions | Description |

|---|---|---|---|

| C-Cl Bond Cleavage (Primary) | CH₃COCl + hν → CH₃CO• + Cl• | Gas Phase | Dominant pathway in collision-free environments, proceeding rapidly on the S₁ potential energy surface. figshare.comacs.orgntu.edu.tw |

| C-C Bond Cleavage (Primary) | CH₃COCl + hν → CH₃• + COCl• | Gas Phase | Considered a minor channel for acetyl chloride due to a high energy barrier on the S₁ surface. figshare.comacs.org |

| Secondary Dissociation | CH₃CO• → CH₃• + CO | Gas Phase | Occurs if the initially formed acetyl radical has sufficient internal energy to overcome the dissociation barrier. aip.org |

| Molecular Elimination | CH₃COCl + hν → HCl + CH₂CO | Condensed Phase / High Pressure | Becomes the exclusive channel in an argon matrix, proceeding on the ground state (S₀) after internal conversion. figshare.comacs.org The ketene can undergo secondary dissociation. nih.gov |

Computational and Theoretical Investigations of Acetoxyacetyl Chloride Reactivity

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are fundamental to understanding the potential energy surface of a reacting system, offering insights into the feasibility and mechanisms of chemical transformations. For acetoxyacetyl chloride, these methods can map out the energetic landscape for various reactions, including nucleophilic substitution, dissociation, and elimination.

Ab Initio and Density Functional Theory (DFT) Methodologies for Energetics and Geometries

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry, providing a framework for calculating the electronic structure and, consequently, the energetic and geometric properties of molecules. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without the use of empirical parameters. DFT, a widely used alternative, approximates the complex many-electron problem by focusing on the electron density, offering a balance between computational cost and accuracy.

For a molecule like this compound, DFT methods, particularly with hybrid functionals like B3LYP, are often employed to optimize the ground state geometry and calculate vibrational frequencies. bohrium.comresearchgate.net More computationally demanding ab initio methods, such as CASSCF and MR-CI, are crucial for accurately describing electronically excited states and mapping reaction pathways that involve bond breaking and formation, such as photodissociation. acs.orgresearchgate.net

While direct computational data for this compound is scarce in the literature, extensive studies on the closely related acetyl chloride provide a strong foundation for understanding the methodologies that would be applied. For instance, calculations on acetyl chloride have utilized basis sets like 6-311G**, cc-pVDZ, and aug-cc-pVTZ to achieve high accuracy. researchgate.net The choice of method and basis set is critical and is often benchmarked against experimental data where available.

Potential Energy Surface Mapping of Dissociation and Elimination Reactions

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them.

For this compound, key reaction coordinates would include the stretching of the C-Cl bond (leading to dissociation), the C-C bond, and the bonds within the acetoxy group. Theoretical studies on the photodissociation of acetyl chloride have extensively mapped the PES for C-Cl and C-C bond cleavage in both the ground (S₀) and first excited singlet (S₁) electronic states. acs.orgacs.orgfigshare.com These studies show that upon photoexcitation, the C-Cl bond fission is the dominant primary dissociation channel, occurring on a sub-picosecond timescale. acs.orgaip.org

The presence of the acetoxy group in this compound is expected to introduce new reaction channels and modify the energy barriers of existing ones compared to acetyl chloride. For example, intramolecular rearrangement or elimination involving the ester group could become competing pathways. The electron-withdrawing nature of the acetoxy group would also influence the stability of intermediates and transition states.

Table 1: Calculated Barrier Heights for Bond Fission in Acetyl Chloride on the S₁ Surface

| Reaction Pathway | Method | Barrier Height (kcal/mol) | Reference |

| C-Cl Bond Fission | CAS(10,8)/cc-pVDZ | 4.0 | acs.org |

| C-Cl Bond Fission | MR-CI | 1.5 | acs.org |

| C-C Bond Fission | CAS(10,8)/cc-pVDZ | 45.8 | acs.org |

| C-C Bond Fission | MR-CI | 41.4 | acs.org |

This interactive table provides calculated barrier heights for the photodissociation of acetyl chloride, which serves as a model for understanding the potential dissociation pathways of this compound.

Molecular Dynamics Simulations for Kinetic and Mechanistic Insights

While quantum chemical calculations excel at describing stationary points on the PES, molecular dynamics (MD) simulations provide a time-resolved view of chemical processes. By solving Newton's equations of motion for the atoms in a system, MD simulations can reveal the intricate details of reaction dynamics, including the timescales of bond cleavage and formation, the role of solvent molecules, and the partitioning of energy among the products.

Ab initio molecular dynamics (AIMD), such as the Car-Parrinello molecular dynamics (CPMD) method, combines quantum mechanical calculations of forces with classical mechanics to simulate the motion of atoms. acs.orgnih.gov This approach has been successfully applied to study the internal rotation and vibrational dynamics of acetyl chloride. acs.orgresearchgate.net For this compound, AIMD simulations could be employed to study its hydrolysis, alcoholysis, or reactions with other nucleophiles in solution. These simulations would provide a detailed, atomistic picture of the reaction mechanism, including the role of explicit solvent molecules in stabilizing intermediates and facilitating proton transfer.

Simulations of the photodissociation of acetyl chloride have shown that C-Cl bond cleavage occurs within 200 femtoseconds in the gas phase. acs.org In a condensed phase, such as an argon matrix, the energy transfer to the surrounding matrix can significantly alter the reaction dynamics, making internal conversion to the ground state a more dominant process. acs.orgfigshare.com Similar simulations for this compound would be invaluable for understanding how the additional functional group and its interactions with the environment influence its photochemical and photophysical properties.

Vibrational and Electronic Structure Analysis using First Principles

First-principles calculations are essential for interpreting and predicting the spectroscopic properties of molecules, which are intimately linked to their structure and bonding.

Table 2: Calculated Vibrational Frequencies for Acetyl Chloride

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Method | Reference |

| C=O Stretch | 1747.0313 | DFT | nepjol.info |

| C-Cl Stretch | 483.3359 | DFT | nepjol.info |

| C-C Stretch | ~823 - 960 | CPMD | acs.org |

This interactive table presents calculated vibrational frequencies for key stretching modes in acetyl chloride, offering a basis for predicting the vibrational spectrum of this compound.

The electronic structure, particularly the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's reactivity and its UV-visible absorption spectrum. For this compound, the HOMO is likely to have significant contributions from the non-bonding orbitals of the oxygen and chlorine atoms, while the LUMO is expected to be the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. bohrium.com Theoretical studies on acetyl chloride have shown that the lowest excited singlet state (S₁) arises from an n → π* transition. researchgate.netaip.org The presence of the acetoxy group in this compound will likely lower the energy of this transition, shifting its absorption to longer wavelengths.

Theoretical Prediction of Reaction Outcomes, Stereoselectivity, and Regioselectivity

A major goal of computational chemistry is to predict the outcome of chemical reactions, including their stereoselectivity and regioselectivity, before they are carried out in the laboratory. By calculating the energies of different transition states leading to various products, it is possible to predict which reaction pathway will be favored.

For reactions involving this compound, such as its addition to imines to form β-lactams, computational methods can be used to predict the stereochemical outcome. DFT calculations have been successfully used to explain the stereodivergent outcomes in Staudinger reactions between acyl chlorides and imines. acs.org The relative energies of the transition states leading to cis and trans products can be calculated, and the predicted product ratio can be determined using the Boltzmann distribution.

The regioselectivity of reactions, such as the acylation of an aromatic ring, can also be predicted by examining the relative stabilities of the possible intermediates and transition states. The presence of the acetoxy group in this compound adds a layer of complexity, as it can influence the electronic and steric environment of the reactive acyl chloride center. Theoretical models can help to unravel these effects and provide a rational basis for predicting and understanding the selectivity of its reactions.

Applications of Acetoxyacetyl Chloride in Advanced Organic Synthesis

Strategic Glycolyl Group Introduction in Complex Molecules

The primary role of acetoxyacetyl chloride in organic synthesis is as a precursor for the glycolyl group (HO-CH₂-C(O)-). The synthesis strategy typically involves the acylation of a nucleophile (such as an amine or alcohol) with this compound. The resulting acetoxyacetyl-derivatized molecule can then be selectively deprotected under saponification conditions (hydrolysis of the ester) to unmask the hydroxyl group of the glycolyl moiety. nih.govacs.org This two-step process is advantageous as it allows for the introduction of a protected hydroxyl group, preventing its interference in subsequent synthetic steps. This methodology is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control over reactive functional groups is paramount. chemimpex.com

Synthesis of Spiro-β-Lactams: Conformational Studies and Kinetic Resolution

This compound is a key reagent in the synthesis of spiro-β-lactams, which are important structural motifs in medicinal chemistry. thermofisher.comchemicalbook.comscientificlabs.ie The synthesis is achieved through a [2+2] cycloaddition reaction (Staudinger synthesis) between a ketene (B1206846), generated in situ from this compound, and a cyclohexanone (B45756) imine (a Schiff base). acs.orgnih.gov This reaction facilitates the creation of stabilized axial and equatorial conformers of the spiro-β-lactam core. acs.orgnih.gov

Further research in this area has focused on the kinetic resolution of these racemic spiro-β-lactam conformers. By immobilizing the racemic substrates on a solid support, researchers have been able to significantly reduce reaction times and improve the enantioselectivity of the resolution process. acs.orgnih.gov Quantum chemical calculations have also been employed to explore the mechanism of the spiro-β-lactam formation. acs.orgnih.gov

| Reaction Type | Reagents | Key Feature | Outcome |

| [2+2] Cycloaddition | Cyclohexanone imines, this compound, Triethylamine | Staudinger Synthesis | Formation of racemic axial and equatorial spiro-β-lactam conformers. acs.orgnih.gov |

| Kinetic Resolution | Racemic spiro-β-lactams on solid support, Resolving agent | Immobilization | Reduced reaction time and improved enantioselectivity. acs.orgnih.gov |

Preparation of Glycolylhydroxamic Acids: Improved Synthetic Methodologies

An improved, two-step method for the synthesis of glycolylhydroxamic acids utilizes this compound as a key acylating agent. nih.govacs.orgthermofisher.com This methodology offers a significant advancement in preparing this class of compounds, which are of toxicological interest. acs.org

The process involves:

Acylation: An arylhydroxylamine is acylated with this compound to form an N-acetoxyacetylated intermediate. nih.govacs.org

Saponification: The ester bond of the intermediate is then hydrolyzed under basic conditions (saponification) to yield the final glycolylhydroxamic acid product. nih.govacs.org

During investigations into this synthesis, researchers observed that the N-acetoxy ester of an N-glycolylhydroxamic acid, such as N-acetoxy-N-glycolyl-2-aminofluorene (N-OAc-GAF), is highly unstable and undergoes a novel O-to-O acyl migration to form N-hydroxy-N-(acetoxyacetyl)-2-aminofluorene (N-OH-AcAAF). nih.govacs.org

Table of Synthesized Glycolylhydroxamic Acid Derivatives

| Starting Material | Product | Yield | Melting Point (°C) |

|---|---|---|---|

| N-hydroxy-2-aminofluorene | N-Hydroxy-N-glycolyl-2-aminofluorene (N-OH-GAF) | 78% | 168-170 (dec) acs.org |

Functionalization of Glycans: Synthesis of Neu5Gc-Containing Sialosides

This compound plays a crucial role in the chemical and chemoenzymatic synthesis of N-glycolylneuraminic acid (Neu5Gc)-containing sialosides. nih.gov Neu5Gc is a major sialic acid in most mammals but not in humans, making its presence on human cells a point of immunological interest. nih.gov The synthesis of Neu5Gc and its glycosides often starts from the more common N-acetylneuraminic acid (Neu5Ac). nih.gov

A common synthetic route involves the de-N-acetylation of a Neu5Ac derivative under strong basic conditions to expose a free amino group. nih.gov This amine is then acylated using this compound. Subsequent hydrolysis of the acetate (B1210297) ester reveals the hydroxyl group, completing the conversion of the N-acetyl group to an N-glycolyl group and forming the desired Neu5Gc derivative. nih.gov This method has been applied to synthesize various Neu5Gc-containing structures, including simple allyl glycosides and complex polymers. nih.govresearchgate.net

Synthetic Strategy for Neu5Gc-Glycoside Formation

| Step | Action | Reagent(s) | Result |

|---|---|---|---|

| 1 | De-N-acetylation | Tetramethylammonium hydroxide | Exposure of free amino group on the neuraminic acid core. nih.gov |

| 2 | Acylation | This compound | Introduction of the acetoxyacetyl group. nih.gov |

| 3 | Hydrolysis | Basic conditions | Formation of the N-glycolyl group, yielding the Neu5Gc-glycoside. nih.gov |

Derivatization for Fluorescent Probes and Imaging Agents

The development of fluorescent probes and imaging agents often requires the synthesis of complex molecules with specific functionalities. While direct examples of this compound in the final structure of a fluorescent probe are not prominent, its role as a versatile bifunctional building block is significant. chemimpex.com The chemical reactivity of the acyl chloride group allows it to be incorporated into larger molecular architectures, a common strategy in the design of fluorescent probes. chemimpex.comnih.gov

For instance, derivatizing agents are used to introduce chromophoric or fluorophoric moieties into target molecules. semanticscholar.org The synthesis of such agents can involve acyl chlorides to build the core structure. The general principle involves creating molecules where a fluorophore is linked to a recognition domain. nih.gov The ability of this compound to introduce a protected hydroxyl group allows for further functionalization, which could be used to attach the probe to biomolecules or modulate its solubility and photophysical properties, essential characteristics for effective imaging agents. chemimpex.comnih.gov

Integration into Complex Molecular Architectures for Diverse Applications

The ability of this compound to selectively react with alcohols and amines makes it a valuable tool for creating complex molecular architectures. chemimpex.com This reactivity is harnessed in strategies like diversity-oriented synthesis (DOS), where simple starting materials are used to generate libraries of structurally diverse and complex molecules. google.com These molecules, often inspired by natural products, are valuable in drug discovery and materials science. chemimpex.comgoogle.com

In one such strategy, readily available natural products were converted to a diverse range of complex compounds through systematic reactions. This compound was used as a building block to acylate a derivative of quinine, demonstrating its utility in integrating new functionalities into an already complex scaffold. google.com This approach allows for the rapid generation of molecules with high stereochemical complexity and tailored properties for various biological applications. chemimpex.comgoogle.com

Synthesis of Nitro-Containing Organic Compounds (e.g., 2-Nitroglycals)

The synthesis of nitro-containing organic compounds is a significant area of research, particularly in carbohydrate chemistry for the preparation of amino sugars. acs.org The synthesis of 2-nitroglycals, valuable intermediates, has been achieved from their corresponding glycals using a specific reagent system. acs.orgresearchgate.netnih.gov

It is important to note that this transformation is accomplished using a reagent system composed of acetyl chloride , silver nitrate (B79036), and acetonitrile (B52724). acs.orgresearchgate.netnih.gov In this reaction, acetyl chloride reacts with silver nitrate to generate acetyl nitrate in situ, which acts as the source of the nitronium ion (NO₂⁺) for the nitration of the glycal double bond. researchgate.net While this compound is a potent acylating agent for many applications, the specific synthesis of 2-nitroglycals from glycals relies on the distinct reactivity of acetyl chloride within this particular reagent system. acs.org

Polymer Modification through Acylation for Enhanced Material Properties

The modification of natural and synthetic polymers through acylation is a key strategy for altering their chemical and physical properties to meet the demands of specific applications. Acyl chlorides, including this compound, are effective reagents for this purpose, primarily through esterification reactions with hydroxyl groups present on the polymer backbone. mdpi.com This process can enhance properties such as thermal stability, solubility in nonpolar solvents, and compatibility with other polymer matrices. mdpi.comresearchgate.net

Lignin (B12514952), an abundant and renewable aromatic biopolymer, is a prime candidate for such modifications. researchgate.net The esterification of lignin's abundant hydroxyl groups with acyl chlorides reduces its polarity and disrupts its strong intermolecular hydrogen bonding, which can lower its glass transition temperature (Tg) and improve its processability for thermoplastic applications. rsc.org Research has shown that acylating lignin with various acyl chlorides, from acetyl chloride to long-chain fatty acyl chlorides like palmitoyl (B13399708) chloride, systematically alters its properties. researchgate.netrsc.org For instance, modification of soda lignin with agents like 10-undecenoyl chloride has been shown to improve compatibility with poly(butylene adipate-co-terephthalate) (PBAT) and enhance the UV-absorption capacity of the resulting composite films. mdpi.com While specific studies detailing the use of this compound are less common, its character as a reactive acyl chloride places it within the class of reagents suitable for such esterification-based polymer modifications. mdpi.com

Similarly, cellulose (B213188), another abundant biopolymer, is often modified via acetylation to decrease its polarity and improve interfacial adhesion in non-polar polymer composites. manchester.ac.uk The reaction, typically employing acetic anhydride (B1165640) or acetyl chloride, effectively attaches acetyl groups to the cellulose surface, enhancing thermal and mechanical properties. manchester.ac.uk

| Acylating Agent | Polymer Target | Observed Effect | Reference |

|---|---|---|---|

| Acetyl Chloride (C2) | Kraft Lignin | Uniformly reacts with all available hydroxyl groups. | researchgate.net |

| Octanoyl (C8), Lauroyl (C12), Palmitoyl (C16) Chlorides | Kraft Lignin | Show enhanced reactivity toward aliphatic hydroxyls; longer chains significantly lower Tg and improve melt flow. | researchgate.netrsc.org |

| 10-Undecenoyl Chloride | Soda Lignin | Improves compatibility with PBAT matrix and enhances UV-absorption capacity. | mdpi.com |

| Acetic Anhydride / Acetyl Chloride | Cellulose / Lignocellulose | Decreases polarity, improves interfacial adhesion and thermal properties in composites. | manchester.ac.ukorientjchem.org |

Synthesis of N-Chloroacetanilides and Related Amides under Controlled Conditions

This compound's reactivity is driven by the acyl chloride group, which readily reacts with nucleophiles like amines to form amide bonds. While it is a competent reagent for general acylation, the specific synthesis of N-chloroacetanilides and related chloroacetamides is a well-documented process that predominantly utilizes the closely related and highly efficient reagent, chloroacetyl chloride (CAC). tandfonline.com Chloroacetamides are important compounds, with many, such as alachlor (B1666766) and metolachlor, being used as herbicides. tandfonline.comresearchgate.net

A significant advancement in the synthesis of these amides involves conducting the N-chloroacetylation under controlled, metal-free, and neutral conditions. researchgate.nettandfonline.com Researchers have developed a rapid and chemoselective method for the N-chloroacetylation of anilines and other amines using chloroacetyl chloride in a phosphate (B84403) buffer. tandfonline.comresearchgate.net This "green chemistry" approach allows the reaction to proceed to completion in as little as 15-20 minutes, with the desired products often precipitating directly from the reaction mixture, simplifying isolation and purification. researchgate.nettandfonline.com

This method shows remarkable chemoselectivity. For example, when p-aminophenol is subjected to these conditions, selective N-acylation occurs on the amine group without affecting the phenolic hydroxyl group. tandfonline.comresearchgate.net This is a notable advantage over traditional methods using bases like pyridine (B92270), which often result in a mixture of N- and O-acylated products. tandfonline.com The protocol is effective for a range of primary and secondary amines, including those with electron-withdrawing groups, demonstrating its broad utility. tandfonline.comtandfonline.com

| Substrate (Amine) | Reaction Time | Yield | Key Finding | Reference |

|---|---|---|---|---|

| Aniline (B41778) | < 20 min | High | Clean, high-yield reaction under neutral aqueous conditions. | tandfonline.com |

| p-Aminophenol | ~ 15 min | High | Selective N-acylation in the presence of a phenolic -OH group. | tandfonline.comresearchgate.net |

| p-Cyanoaniline | < 20 min | High | Electron-withdrawing groups do not impede the reaction. | tandfonline.com |

| Benzylamine | < 20 min | ~70-78% | Effective for aliphatic amines as well as anilines. | tandfonline.com |

| 4-Aminobenzylamine | < 20 min | High | Both aniline and primary amine moieties are acylated. Selective acylation of the aniline moiety is possible with the addition of FeCl3. | tandfonline.com |

Role in Pyrone Compound Synthesis and Derivatives

Pyrone scaffolds, particularly γ-pyrones, are important heterocyclic structures found in many natural products and serve as versatile building blocks in synthetic chemistry. The synthesis of substituted pyrones often involves the cyclization of 1,3,5-tricarbonyl compounds or their equivalents. Acyl chlorides are frequently employed in these synthetic routes to introduce one of the necessary carbonyl groups.

One established method for synthesizing 2-alkyl-4-pyrones utilizes Meldrum's acid as a starting material. orgsyn.org In this procedure, Meldrum's acid is first acylated with an acid chloride, such as acetyl chloride, in the presence of pyridine. The resulting acylated Meldrum's acid is a precursor to an acyl ketene, which undergoes further reactions and ultimately cyclizes upon acid-catalyzed hydrolysis to form the γ-pyrone ring. orgsyn.org Other synthetic strategies also rely on acyl chlorides; for instance, 3,4-dihydro-γ-pyrones can be prepared in a one-pot procedure where an intermediate cycloadduct is treated with acetyl chloride. blucher.com.br

While there is no extensive documentation on the specific use of this compound as a direct precursor for pyrones, its structure as a C4 building block containing two carbonyl functionalities (one as an acid chloride and one as an ester) suggests its potential utility in this area. Conceptually, it could serve as a synthon for acetoacetic acid derivatives, which are classic starting materials for pyrone synthesis. For example, the reaction of dehydroacetic acid with concentrated hydrochloric acid is a known route to 2,6-dimethyl-γ-pyrone, highlighting the utility of related C4 keto-acid structures in pyrone formation. google.com The reactivity of this compound suggests it could be used to acylate an enolate or another nucleophile to construct the 1,3,5-tricarbonyl system required for pyrone cyclization, although this specific application remains a topic for further exploration.

Strategic Role in Pharmaceutical and Agrochemical Synthesis Utilizing Acetoxyacetyl Chloride

Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates

The reactivity of acetoxyacetyl chloride makes it a crucial intermediate in the production of several classes of therapeutic agents. Its involvement spans from the development of opioid antagonists to the manufacturing of well-known analgesics.

Precursor in Opioid Antagonist Synthesis (e.g., Axelopran)

This compound serves as a key intermediate in the synthesis of certain opioid antagonists. One notable example is Axelopran, a peripherally acting μ-opioid receptor antagonist. wikipedia.org While the detailed synthesis of Axelopran is proprietary, the structural components suggest that a reagent like this compound could be utilized to introduce a specific functional group necessary for its antagonist activity at opioid receptors. wikipedia.org The development of such antagonists is significant for managing the side effects of opioid-based pain therapies. wikipedia.orgresearchgate.net

Role in Anti-Cancer Agent Production (e.g., Chlorambucil (B1668637), Melphalan)

While direct use of this compound in the final steps of synthesizing chlorambucil and melphalan (B128) is not the primary route, its underlying chemistry is relevant to the synthesis of their precursors and analogues. The synthesis of these nitrogen mustard alkylating agents involves multiple steps, often starting from simpler aromatic compounds. gpatindia.comgoogle.comgoogle.commdpi.com For instance, the synthesis of chlorambucil can begin with acetanilide, which undergoes a series of reactions including acylation and reduction. gpatindia.comgoogle.com The principles of acylation, for which this compound is a potent agent, are fundamental to building the molecular frameworks of these drugs. nih.govbeilstein-journals.orgamazonaws.com Similarly, the synthesis of melphalan involves the manipulation of a phenylalanine backbone, a process that can involve various acylation and protection strategies. google.commdpi.comresearchgate.netresearchgate.net The development of novel analogues of these anti-cancer agents often explores different acylating agents to modify their properties, and this compound represents a potential tool in this exploratory synthesis. mdpi.comnih.gov

Use in Analgesic and Antipyretic Manufacturing (e.g., Paracetamol)

The production of paracetamol (acetaminophen) typically involves the acetylation of 4-aminophenol. uoanbar.edu.iqaber.ac.uknih.gov While acetic anhydride (B1165640) is commonly used in large-scale commercial production due to cost and safety considerations, acetyl chloride, a related and more reactive acyl chloride, can also be employed for this acetylation. google.comreddit.com The reaction with acetyl chloride is vigorous and effective, highlighting the utility of acyl chlorides in forming the amide bond crucial for paracetamol's therapeutic effect. google.com The choice between acetic anhydride and acetyl chloride often comes down to process optimization, cost, and handling considerations in industrial settings. reddit.com

Development of Novel Pharmaceutical Compounds with Biological Activity

The inherent reactivity of this compound makes it a valuable tool for medicinal chemists in the development of new pharmaceutical compounds. frontiersin.org Its ability to introduce acetoxy or glycolyl groups allows for the modification of existing molecules to enhance their pharmacological properties, such as solubility and bioavailability. This strategy of molecular hybridization, where different pharmacophores are combined, is a key approach in modern drug discovery. nih.gov By reacting this compound with various nucleophiles, a diverse library of new chemical entities can be synthesized and screened for a wide range of biological activities. nih.gov

Precursors for Metalloprotease Inhibitors (e.g., Hydroxamic Acids in Cancer Therapy)

This compound is instrumental in the synthesis of precursors for metalloprotease inhibitors, a class of drugs with significant potential in cancer therapy. nih.govnih.gov Metalloproteinases (MMPs) are enzymes involved in tissue remodeling and are often overexpressed in cancerous tissues. nih.gov Hydroxamic acids are a key class of MMP inhibitors, and their synthesis can be facilitated by reagents like this compound. nih.govnih.govresearchgate.net The synthesis of glycolylhydroxamic acids, for example, can be achieved using a two-step method involving this compound. These inhibitors function by chelating the zinc ion in the active site of the metalloproteinase, thereby blocking its activity. nih.govgoogle.com.narupress.org The development of potent and selective MMP inhibitors is an active area of research in oncology. nih.govnih.gov

Contribution to the Total Synthesis of Bioactive Natural Products

The total synthesis of complex bioactive natural products is a significant challenge in organic chemistry, and this compound has been utilized as a key reagent in several of these synthetic endeavors. nih.govdokumen.pubresearchgate.netsci-hub.se It has been employed in the synthesis of various natural products, including antibiotics and polyketides. For instance, it has been involved in the construction of intricate molecular architectures found in compounds like mangrolide A and amphidinolides. The ability to introduce specific functional groups with stereochemical control is crucial in total synthesis, and the reactivity of this compound allows for its strategic incorporation into complex synthetic pathways. pnas.orgtaylorandfrancis.comresearchgate.netbiorxiv.org

Applications in Agrochemical Synthesis: Herbicides and Pesticides

This compound serves as a crucial and versatile intermediate in the synthesis of modern agrochemicals, particularly herbicides and pesticides. chemimpex.com Its high reactivity as an acylating agent allows for the strategic introduction of the acetoxyacetyl group into larger, more complex molecules, which is a key step in producing active compounds for crop protection. chemimpex.com The integration of this functional group can be instrumental in defining the biological activity of the final product, leading to the development of more effective agricultural solutions designed to enhance crop yields and provide robust pest resistance. chemimpex.com

As a reactive chemical, this compound is a valuable building block for creating a variety of agrochemical products. chemimpex.com It participates in the synthesis of herbicides that are engineered to target specific biochemical pathways within unwanted plants, thereby controlling weeds without harming the desired crops. One of the specific applications noted in the literature is its use as an essential organic intermediate in the synthesis of the herbicide fenacetate. guidechem.com

The role of acetyl chloride derivatives, in general, is well-established in the agrochemical industry for the manufacturing of herbicides, insecticides, and fungicides. bromchemlaboratories.in These compounds are fundamental in producing acetylated molecules that form the basis of many active ingredients used in crop protection. uniphos.com.cn The synthesis of various fungicidal compounds, for instance, relies on the introduction of acetyl groups, highlighting the importance of reagents like this compound in developing a wide spectrum of pesticides. researchgate.netajol.info

The following table details a specific research finding related to the application of this compound in agrochemical synthesis:

| Agrochemical Product | Type | Role of this compound | Research Finding |

| Fenacetate | Herbicide | Key Synthetic Intermediate | This compound is identified as an important organic intermediate used in the chemical synthesis of the herbicide fenacetate. guidechem.com |

Green Chemistry Principles Applied to Acetoxyacetyl Chloride Chemistry

Development of Environmentally Benign Synthetic Routes and Processes

The traditional synthesis of acetoxyacetyl chloride often involves reagents that pose significant environmental and safety risks. A common method is the chlorination of acetoxyacetic acid using thionyl chloride (SOCl₂) or oxalyl chloride. guidechem.com This process generates hazardous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. guidechem.com The exhaust gas from the thionyl chloride process, containing asphyxiating sulfur dioxide, is a major environmental concern requiring extensive treatment, often through alkali absorption, which in turn creates saline waste and consumes considerable energy. guidechem.com

In pursuit of a greener alternative, a process utilizing bis(trichloromethyl) carbonate (BTC) as a chlorinating agent has been developed. guidechem.com This route offers a more environmentally benign pathway by avoiding the formation of toxic gaseous byproducts. The reaction proceeds under milder conditions in an organic solvent with an organic amine catalyst. guidechem.com This alternative process is noted for its advanced route, reasonable process conditions, simple and safe operation, high reaction yield, and low generation of waste, presenting significant social and economic benefits. guidechem.com

Table 1: Comparison of Traditional and Greener Synthetic Routes for this compound

| Feature | Traditional Route (Thionyl Chloride) | Greener Route (Bis(trichloromethyl) carbonate) |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Bis(trichloromethyl) carbonate (BTC) |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Chloroform (B151607), Carbon dioxide |

| Process Conditions | Refluxing at boiling temperature | 60-80°C |

| Environmental Impact | Generation of toxic, asphyxiating gases; high energy consumption for waste treatment. guidechem.com | Reduced hazardous waste; simpler workup. guidechem.com |

| Safety Concerns | Use of highly corrosive and toxic reagents. dynamicscience.com.au | Safer handling compared to thionyl chloride. |

Catalytic and Solvent-Free Acetylation Methodologies

Acetylation reactions are fundamental in organic synthesis, and moving away from traditional solvents and stoichiometric reagents is a key goal of green chemistry. Solvent-free and catalyst-free conditions for acylation reactions using acid chlorides have been successfully developed. researchgate.net These reactions are typically conducted by simply heating a neat mixture of the substrate (such as an alcohol, amine, or thiol) with the acylating agent. This approach offers numerous advantages, including simplicity of operation, mild reaction conditions, cost-efficiency, and the elimination of volatile organic solvents (VOCs), which are often toxic and difficult to contain. researchgate.net

While many studies focus on acetyl chloride or acetic anhydride (B1165640), the principles are applicable to other reactive acid chlorides like this compound. mdpi.com For instance, a general method for the acetylation of alcohols, amines, phenols, and thiols has been established under solvent- and catalyst-free conditions at moderate temperatures (80–85 °C). mdpi.com The use of heterogeneous catalysts, such as metal acetylacetonates (B15086760) anchored onto silica, also presents a green alternative, allowing for easy separation and recycling of the catalyst, further reducing waste. benthamopenarchives.com The development of such methods for reactions involving this compound would significantly enhance their environmental profile. researchgate.netbenthamopenarchives.com

Microwave-Assisted Synthetic Transformations for Process Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for improving process efficiency, aligning with the green chemistry principle of designing for energy efficiency. kahedu.edu.inijprdjournal.com Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, leading to higher throughput and reduced energy consumption. ijprdjournal.commdpi.com

A specific application involving this compound is its condensation with 3,4,5‐trimethoxyhomophthalic acid under microwave irradiation to synthesize 6,7,8‐trimethoxy‐3‐acetoxymethylisocoumarin. tandfonline.com This efficient synthesis highlights the potential of microwave technology to improve processes that use this compound. tandfonline.com The benefits of microwave-assisted synthesis extend beyond speed; it often leads to higher product yields and improved purity by minimizing the formation of side products. ijprdjournal.com The effective heat transfer enabled by dielectric heating is the foundation of MAOS, making it a transformative technology in chemical synthesis. ijprdjournal.com

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Acylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Significantly lower ijprdjournal.com |

| Product Yield | Variable, often lower | Generally higher ijprdjournal.commdpi.com |

| Side Products | More likely to form | Reduced formation ijprdjournal.com |

| Process Control | Less precise temperature control | Precise and rapid heating |

Utilization of Aqueous Medium Reaction Environments for Reduced Solvent Waste

The use of water as a reaction medium is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and abundant. tandfonline.com However, employing highly reactive reagents like acid chlorides in an aqueous environment is challenging due to their rapid hydrolysis. tandfonline.com this compound, for example, reacts violently with water. chemicalbook.com

Despite this challenge, synthetic chemists have developed methods to perform acylation reactions in aqueous media. tandfonline.com These approaches are attractive because they can eliminate the need for hazardous organic solvents and may avoid complex protection-deprotection steps. tandfonline.com For instance, a one-pot, three-component reaction using acetyl chloride to produce β-acetamido ketones has been successfully accomplished in an aqueous medium with the aid of a catalyst like cyanuric chloride. thieme-connect.com Developing similar protocols for this compound would be a significant advancement. The key is to control the reaction conditions so that the desired acylation reaction proceeds at a much faster rate than the competing hydrolysis reaction. This strategy aligns with the green chemistry goal of replacing hazardous solvents with safer alternatives. tandfonline.com

Metal-Free Conditions for Acylation Reactions

Many catalytic acylation reactions rely on metal-based catalysts, which can be toxic, expensive, and difficult to completely remove from the final product, a significant concern in pharmaceutical synthesis. Consequently, there is a growing interest in developing metal-free acylation methods. tandfonline.comtaylorandfrancis.com

An expedient and rapid green chemical synthesis of amides and N-chloroacetanilides has been developed using acid chlorides under metal-free, neutral conditions. tandfonline.com This approach is particularly valuable as it improves the N-acylation of amino derivatives without compromising the high reactivity of the acid chlorides. tandfonline.comtaylorandfrancis.com These metal-free protocols not only prevent contamination of the product with residual metals but also simplify the purification process, reducing waste and cost. The principles demonstrated with chloroacetyl chloride can be extended to this compound for the synthesis of various derivatives under greener, metal-free conditions. tandfonline.com

Assessment of Sustainability Metrics and E-Factor Reduction in Synthesis